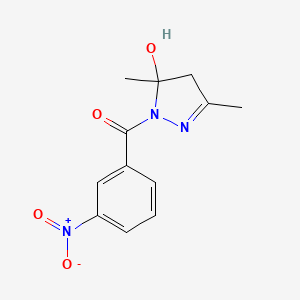![molecular formula C17H21N3O3 B5058168 (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5058168.png)
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a heterocyclic compound with the molecular formula C17H21N3O3. It is known for its unique structure, which includes an isoxazole ring and a piperazine ring. This compound has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can be achieved through several methods. One common approach involves the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 4-(2-methoxyphenyl)piperazine in the presence of coupling reagents. The reaction typically requires an organic solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-cancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory action could be attributed to the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE
- (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE
- (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE
Uniqueness
What sets (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE apart from similar compounds is its specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-16(13(2)23-18-12)17(21)20-10-8-19(9-11-20)14-6-4-5-7-15(14)22-3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJNRJKNNJJNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE](/img/structure/B5058092.png)
![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5058095.png)
![1-cyclopentyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5058108.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5058122.png)
![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5058130.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)
![Methyl 4-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate](/img/structure/B5058142.png)



![2-methoxy-6-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5058191.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5058199.png)
